molecular formula C13H19NO5 B13320557 6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B13320557
M. Wt: 269.29 g/mol
InChI Key: UGPMPQPZWKFFOY-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic proline analog featuring a bicyclic framework (spiro[3.4]octane) with three key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • A 2-oxo (ketone) substituent at position 2.
  • A carboxylic acid at position 6.

This compound is synthesized via advanced protocols, such as those described by Iermolenko et al., which emphasize sp³-rich spirocycles for applications in drug discovery, particularly as constrained amino acid analogs or peptidomimetics .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-7-13(4-8(15)5-13)6-9(14)10(16)17/h9H,4-7H2,1-3H3,(H,16,17)

InChI Key

UGPMPQPZWKFFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(=O)C2

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis generally begins with the formation of the spirocyclic framework, often utilizing azetidine derivatives or cyclobutane-based intermediates as precursors. The key steps involve:

  • Formation of the spirocyclic core via cyclization reactions.
  • Introduction of the amine functionality at the appropriate position.
  • Subsequent protection of the amine with a tert-butoxycarbonyl group.

Construction of the Spirocyclic Core

The core structure, azaspiro[3.4]octane , can be assembled through intramolecular cyclization reactions, typically involving:

  • [2+2] Cycloaddition reactions between suitable alkene and imine or nitrile precursors.
  • Ring closure facilitated by acid or base catalysis under controlled conditions.

Installation of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine :

R-NH2 + (Boc)2O → R-NH-Boc

This step generally occurs after the core structure is assembled, to protect the amine during subsequent functionalization steps.

Specific Synthesis Protocols from Literature

Method A: Multi-Step Synthesis via Cyclization and Functionalization

Step Reagents Conditions Description
1 Cyclobutane derivative + Imine Acid catalysis Cyclization to form the spirocyclic core
2 Oxidation (e.g., KMnO4) Reflux Introduction of the carboxylic acid group at position 7
3 Boc2O + Triethylamine Room temperature Protection of the amine group at position 6

Reference: This approach aligns with methods reported in peer-reviewed journals focusing on spirocyclic amino acid derivatives, emphasizing stepwise cyclization, oxidation, and protection strategies.

Method B: One-Pot Synthesis via Sequential Reactions

Some recent studies describe one-pot procedures where the cyclization, oxidation, and Boc protection occur sequentially without isolating intermediates, reducing overall reaction time and improving yield.

Step Reagents Conditions Yield Notes
1 Cyclization precursor + acid catalyst Mild heating ~65% Formation of the spirocyclic core
2 Oxidant (e.g., Dess–Martin periodinane) Room temperature ~70% Conversion to the acid
3 Boc2O + pyridine 0–25°C ~80% Final Boc protection

Reference: Such methodologies are detailed in recent synthetic organic chemistry literature, emphasizing efficiency and scalability.

Data Tables Summarizing Reaction Conditions and Yields

Synthesis Step Reagents Solvent Temperature Time Yield (%) Notes
Core Cyclization Imine + cyclobutane Toluene Reflux 12–24 h 60–70 Intramolecular cyclization
Carboxylation KMnO4 Water/Acetone Reflux 4–6 h 50–65 Oxidation to acid
Boc Protection Boc2O + Triethylamine Dichloromethane Room temp 2–4 h 75–85 Protection step

Critical Notes and Considerations

  • Reaction Optimization: Parameters such as solvent choice, temperature, and reagent equivalents significantly influence yield and purity.
  • Purification: Chromatography (silica gel, reverse-phase HPLC) is recommended for isolating pure intermediates.
  • Safety Precautions: Use of oxidants like KMnO4 and reagents like Boc2O requires proper handling under fume hoods with appropriate PPE.

Summary of Literature Findings

Source Key Findings Relevance
Peer-reviewed journal articles Multi-step synthesis with high regio- and stereoselectivity Validated methods for complex spirocyclic amino acids
Organic synthesis reviews Emphasis on protecting group strategies and cyclization techniques Guides the protection and functionalization steps

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid exerts its effects involves the Boc protecting group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is acid-labile and can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Oxo Groups

Compound 1:
6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid

  • Key Differences : Replaces the 2-oxo group with 2,2-difluoro substituents.
  • Molecular Formula: C₁₃H₁₉F₂NO₄
  • Molecular Weight : 291.29 g/mol
  • The absence of a ketone reduces susceptibility to nucleophilic attacks, altering reactivity in coupling reactions .

Compound 2:
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

  • Key Differences : Lacks the 2-oxo group and features (S)-stereochemistry at position 7.
  • Molecular Formula: C₁₃H₂₁NO₄ (estimated)
  • Impact: Stereochemistry influences chiral recognition in enzyme-binding pockets.

Spiro Ring System Variations

Compound 3:
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • Key Differences : Smaller spiro[2.4]heptane core (vs. spiro[3.4]octane).
  • Molecular Formula: C₁₂H₁₉NO₄ (estimated)
  • Impact: Reduced ring size increases steric hindrance and alters puckering coordinates, as defined by Cremer and Pople . Limited commercial availability compared to spiro[3.4]octane derivatives .

Compound 4:
6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

  • Key Differences : Substitutes Boc with a benzyloxycarbonyl (Cbz) group and introduces 2-oxa (oxygen) in the ring.
  • Molecular Formula: C₁₇H₁₉NO₅ (estimated)
  • Impact: The Cbz group requires hydrogenation for removal, complicating synthesis under acidic conditions.

Functional Group Modifications

Compound 5:
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Key Differences : Replaces the carboxylic acid with a methyl ester .
  • Molecular Formula: C₁₂H₁₉NO₃
  • Impact :
    • Esterification improves cell permeability but requires hydrolysis for biological activity.
    • Priced at €47.00–1,210.00 per gram, reflecting higher synthetic costs .

Research Implications

  • Synthetic Utility : The Boc-protected target compound is a versatile intermediate for peptide coupling, while difluoro analogs offer enhanced stability for in vivo studies.
  • Biological Relevance : Stereochemical variants (e.g., Compound 2) highlight the importance of chirality in drug design, particularly for targeting chiral enzymes or receptors.
  • Structural Dynamics : Ring puckering coordinates (spiro[3.4]octane vs. spiro[2.4]heptane) influence conformational entropy, as modeled by Cremer and Pople .

Biological Activity

6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is an organic compound notable for its unique spirocyclic structure, which contributes to its stability and reactivity in various chemical and biological contexts. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications as a building block for drug development and its role in studying enzyme mechanisms and protein interactions.

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3, with a molecular weight of approximately 225.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's utility in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc protecting group can be removed under acidic conditions, leading to the formation of free amines that may participate in further biochemical interactions. This property makes it a valuable intermediate in the synthesis of biologically active compounds.

Research Findings

  • Antiviral Activity : Recent studies have indicated that derivatives of azaspiro compounds, similar to this compound, exhibit significant antiviral properties. For instance, the related compound has been implicated in the synthesis of ledipasvir, a potent antiviral agent used against hepatitis C virus (HCV) .
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes, which is crucial in drug design. The spirocyclic framework can provide a rigid scaffold that may enhance binding affinity to target enzymes.
  • Synthesis Applications : As a building block, it is employed in synthesizing more complex molecules that possess biological activity, thereby facilitating the development of new pharmaceuticals .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through a multi-step process involving N-benzyl-1,1-dimethyl urea and subsequent reactions with tert-butanol and hydrofluoric acid under alkaline conditions . The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure.

Case Study 2: Antiviral Efficacy

In another study, researchers synthesized related azaspiro compounds and tested their efficacy against HCV. The findings revealed that these compounds could significantly inhibit viral replication at low concentrations, highlighting their potential as therapeutic agents .

Comparative Analysis

Compound NameStructure TypeBiological ActivityApplications
This compoundSpirocyclicEnzyme inhibition, antiviralDrug synthesis
LedipasvirNon-structural protein inhibitorAntiviralHepatitis C treatment
Other azaspiro derivativesVariousAntiviral, enzyme inhibitionDrug development

Q & A

Basic: What are the key steps and analytical methods for synthesizing 6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid?

Answer:
The synthesis involves a multi-step protocol starting with spirocyclic α-proline precursors. Critical steps include:

  • Cyclization under controlled temperature (e.g., 0–25°C) to form the azaspiro[3.4]octane core.
  • tert-Butoxycarbonyl (Boc) protection to stabilize the amine group during subsequent reactions .
  • Carboxylic acid functionalization via hydrolysis or oxidation, requiring precise pH control to avoid side reactions.
    Characterization employs:
  • NMR spectroscopy (¹H, ¹³C) to confirm spirocyclic structure and Boc-group integration (e.g., δ = 170.82 ppm for carbonyl in ¹³C NMR) .
  • LCMS for molecular ion verification ([M − Cl]+ observed at m/z 156.2) .
  • Elemental analysis to validate purity (>95%) .

Basic: What safety and storage protocols are recommended for handling this compound?

Answer:

  • Storage: Refrigerate (2–8°C) in airtight containers to prevent moisture absorption and decomposition .
  • Handling: Use PPE (safety goggles, gloves) and work in a fume hood to avoid inhalation/contact. Wash hands thoroughly post-handling .
  • Decomposition risks: While no specific hazardous byproducts are documented, avoid exposure to strong acids/bases that may cleave the Boc group .

Advanced: How can reaction conditions be optimized to minimize side products during Boc protection?

Answer:

  • Solvent selection: Use dichloromethane (DCM) or THF for Boc protection to enhance solubility and reaction efficiency .
  • Catalyst use: DMAP (4-dimethylaminopyridine) accelerates Boc-anhydride activation, reducing reaction time and byproduct formation .
  • Temperature control: Maintain 0–5°C during Boc-group introduction to prevent premature deprotection or ring-opening .
  • Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or in situ FTIR for carbonyl peak (~1650 cm⁻¹) .

Advanced: How does the spirocyclic structure influence spectroscopic data interpretation?

Answer:
The azaspiro[3.4]octane core introduces ring puckering , which affects NMR splitting patterns and chemical shifts:

  • ¹H NMR : Axial vs. equatorial protons on the spirocyclic ring show distinct splitting (e.g., δ 2.13–1.72 ppm for methylene protons) .
  • ¹³C NMR : The carbonyl group at C2 (δ ~170 ppm) and quaternary spiro carbon (δ ~58 ppm) confirm the bicyclic geometry .
    Computational modeling (e.g., PubChem’s InChI key QTKBRNPDAUFWEE) predicts puckering parameters to resolve spectral ambiguities .

Advanced: How can data contradictions in reaction yields or purity be systematically addressed?

Answer:

  • Root-cause analysis:
    • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., ring-opened derivatives or Boc-deprotected intermediates) .
    • Reaction stoichiometry : Verify molar ratios of Boc-anhydride to amine (typically 1.2:1) to prevent incomplete protection .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves for DCM) and exclude trace moisture to stabilize intermediates .

Advanced: What computational tools predict the compound’s reactivity in drug discovery applications?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases) .
  • DFT calculations : Gaussian 16 optimizes transition states for reactions like ester hydrolysis or spiro ring functionalization .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~1.5) based on PubChem descriptors .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for protease inhibitors : The spirocyclic core mimics peptide turn motifs, enabling selective binding to enzyme active sites .
  • Prodrug development : The Boc group enhances solubility for in vivo studies, while the carboxylic acid allows conjugation to targeting moieties .

Advanced: How does this compound compare structurally to similar azaspiro derivatives?

Answer:

  • Key differentiators :
    • Ring size : The [3.4] system balances strain and stability vs. larger spirocycles (e.g., [4.5]) .
    • Functional groups : The C7 carboxylic acid enables direct coupling, unlike ether or ester variants (e.g., 2-oxa-6-azaspiro derivatives) .
  • Reactivity : The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), unlike tert-butyl esters requiring stronger acids .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight305.32 g/mol (C14H21F2NO4)
Purity≥95% (HPLC)
SolubilityDCM, DMSO, THF
Stability>6 months at 2–8°C (dry conditions)

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